molecular formula C9H6ClNO B12343205 4(1H)-Quinolinone, 5-chloro-

4(1H)-Quinolinone, 5-chloro-

Cat. No.: B12343205
M. Wt: 179.60 g/mol
InChI Key: GXZLMWWDXQNSHW-UHFFFAOYSA-N
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Description

5-Chloroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a chlorine atom at the 5th position and a keto group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-chlorobenzaldehyde with aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of 5-Chloroquinolin-4(1H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-chloroquinolin-4-ol.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5-Chloroquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

5-Chloroquinolin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. It may also interfere with the replication of viruses and bacteria by targeting specific proteins involved in their life cycles .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Another quinoline derivative with two chlorine atoms at the 4th and 7th positions.

    2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol: A compound with a similar quinoline core but different functional groups

Uniqueness

5-Chloroquinolin-4(1H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 4th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-4aH-quinolin-4-one

InChI

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5,9H

InChI Key

GXZLMWWDXQNSHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)C2C(=C1)Cl

Origin of Product

United States

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